![molecular formula C23H21N5O2S B2379493 2-isobutyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 958964-76-6](/img/structure/B2379493.png)

2-isobutyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

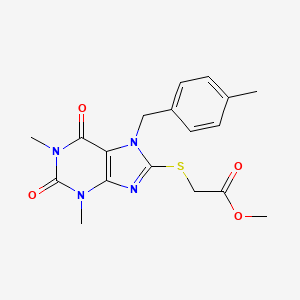

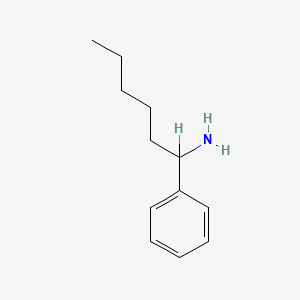

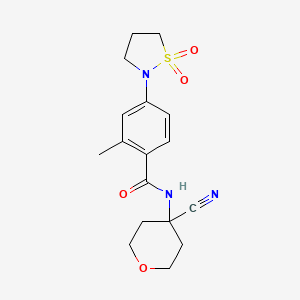

The compound “2-isobutyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one” is a complex organic molecule. It contains several functional groups and rings, including a pyrido[1,2-a]pyrimidin-2-yl group, an imidazo[1,2-c]quinazolin-3(2H)-one group, and a thioether linkage .

Synthesis Analysis

The synthesis of similar compounds, such as imidazo[1,2-a]pyridines, has been well studied due to their importance as bioactive scaffolds . The synthetic pathways often involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and the functional groups present. It contains a pyrido[1,2-a]pyrimidin-2-yl group, an imidazo[1,2-c]quinazolin-3(2H)-one group, and a thioether linkage .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The imidazo and pyrido groups, in particular, are known to participate in various types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple heterocyclic rings and a thioether linkage could influence its solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Biological Activities

- A study by El-Gazzar et al. (2009) detailed the synthesis of azolopyrimidoquinolines and pyrimidoquinazolines, evaluating their anti-oxidant, anti-inflammatory, and analgesic activities. The synthesized compounds showed significant inhibitory anti-oxidant activity and protective effects against DNA damage induced by bleomycin. Some compounds also exhibited potent anti-inflammatory activity in a carrageenan-induced paw edema test in rats (El-Gazzar et al., 2009).

Chemical Synthesis Techniques

- Research by Kienzle et al. (1983) described the synthesis of tetrahydroimidazo[2,1-b]quinazolin-2,5-diones and their thiophene analogs. This work contributes to the broader field of heterocyclic chemistry, showcasing methodologies for creating complex molecules with potential therapeutic applications (Kienzle et al., 1983).

Antimicrobial and Antiproliferative Agents

- Kaneko et al. (2020) synthesized [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, assessing their antiproliferative effects against various cancer cell lines. The study highlighted the compounds' superior effectiveness compared to established agents, indicating their potential as anticancer agents (Kaneko et al., 2020).

Catalysts in Organic Synthesis

- Mouradzadegun et al. (2015) reported on the use of sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe2O3 nanoparticles as a magnetically recoverable catalyst for synthesizing N-fused imidazole-quinoline conjugates under solvent-free conditions. This innovative approach to catalysis demonstrates a move towards more sustainable and efficient synthetic strategies (Mouradzadegun et al., 2015).

Heterocyclic Synthesis

- Martins et al. (2009) reviewed solvent-free methods for synthesizing various heterocycles, including quinazolines and quinazolinones. These methods offer environmentally friendly alternatives to traditional solvent-based reactions, highlighting the importance of green chemistry in the development of new pharmaceuticals (Martins et al., 2009).

Future Directions

properties

IUPAC Name |

2-(2-methylpropyl)-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S/c1-14(2)11-18-22(30)28-21(25-18)16-7-3-4-8-17(16)26-23(28)31-13-15-12-20(29)27-10-6-5-9-19(27)24-15/h3-10,12,14,18H,11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSMJMFOOYDFBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=CC=CC5=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-isobutyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2379415.png)

![2-[2-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3,5-diphenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2379416.png)

![N-[[2-[2-(benzoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]benzamide](/img/structure/B2379417.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide](/img/structure/B2379421.png)

![Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate](/img/structure/B2379430.png)